4-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
This compound belongs to the imidazole-thione class, characterized by a five-membered heterocyclic core with nitrogen atoms and a sulfur atom at the 5-position. Key structural features include:
- 2,4-Dichlorophenyl substituent: Provides steric bulk and electron-withdrawing effects due to chlorine atoms .
- 2,2-Dimethyl groups: Confer steric stability to the imidazole ring, reducing conformational flexibility .
The compound is synthesized via nucleophilic substitution reactions between 4-fluorobenzoyl chloride and imidazole precursors under controlled conditions, often using bases like triethylamine and solvents such as dichloromethane .
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(13-8-5-11(19)9-14(13)20)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYPDFKTAPVEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Benzoyl Group
1-(4-Methylbenzoyl) Analogue
- Structure : Replaces the 4-fluorobenzoyl group with 4-methylbenzoyl.
- Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring.
- Applications : Used in studies requiring less electronegative substituents for probing steric vs. electronic effects .
1-(4-Bromobenzoyl) Analogue
- Structure : Bromine replaces fluorine at the para position.
- Impact: Bromine’s larger atomic radius increases steric hindrance.
- Synthesis : Requires bromobenzoyl chloride, with reaction conditions adjusted for bromine’s lower reactivity compared to fluorine .
1-(4-Chloro-3-Nitrobenzoyl) Analogue
- Structure : Adds a nitro group at the 3-position and chlorine at the 4-position.
- Impact : The nitro group is a strong electron-withdrawing group, significantly enhancing reactivity in reduction or nucleophilic substitution reactions. This compound may exhibit higher biological activity due to increased electrophilicity .
Variations in the Aryl Substituents
4-(2,4-Dichlorophenyl) vs. 4-(3,4-Dichlorophenyl)
- Impact: Changing chlorine substitution from 2,4- to 3,4-positions alters steric and electronic profiles.
Fluorophenyl vs. Trifluoromethoxyphenyl
- Example : 1-[4-(Trifluoromethoxy)phenyl] derivatives.
- Impact : The trifluoromethoxy group (–OCF₃) is more electronegative and lipophilic than fluorophenyl, enhancing membrane permeability and metabolic stability in pharmaceuticals .
Core Modifications in Imidazole Derivatives
Imidazole-Thione vs. Imidazolone
- Example : 1-(3-Chlorobenzoyl)-4-(4-Fluorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazol-5-One.
- Impact : Replacing the thione (–S) with a ketone (–O) reduces sulfur’s nucleophilicity, altering reactivity in redox reactions. The ketone group may enhance hydrogen-bonding capacity in biological systems .
Thioether vs. Thione Functionalization
Comparative Data Table
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